Olradipine

Übersicht

Beschreibung

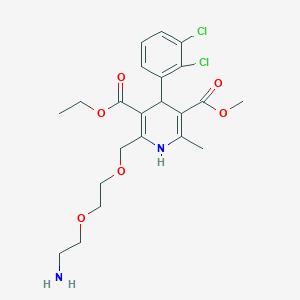

Olradipin ist eine chemische Verbindung mit der Summenformel C22H28Cl2N2O6 und einem Molekulargewicht von 487,37 g/mol . Es ist ein synthetisches Dihydropyridin-Derivat, das hauptsächlich für seine potenziellen Anwendungen in der pharmazeutischen Industrie bekannt ist. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Dichlorphenylgruppe und einen Dihydropyridinring umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Olradipin umfasst mehrere Schritte, beginnend mit der Herstellung des Dihydropyridinrings. Die wichtigsten Zwischenprodukte sind 2,3-Dichlorbenzaldehyd und Ethylacetoacetat. Die Reaktion verläuft in der Regel über eine Hantzsch-Dihydropyridinsynthese, bei der diese Zwischenprodukte unter sauren Bedingungen mit Ammoniak oder einem Amin kondensiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Olradipin folgt einem ähnlichen Syntheseweg, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine gleichmäßige Produktqualität zu gewährleisten. Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olradipine involves several steps, starting with the preparation of the dihydropyridine ring. The key intermediates include 2,3-dichlorobenzaldehyde and ethyl acetoacetate. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which involves the condensation of these intermediates with ammonia or an amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen

Olradipin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Olradipin kann oxidiert werden, um entsprechende Pyridin-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydropyridin-Derivate zu bilden.

Substitution: Olradipin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Pyridin-Derivate, reduzierte Dihydropyridin-Verbindungen und substituierte Derivate mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Olradipin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung bei der Untersuchung der Dihydropyridinchemie und ihrer Derivate verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf sein Potenzial als Kalziumkanalblocker, ähnlich wie andere Dihydropyridin-Derivate.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Zwischenprodukte eingesetzt

Wirkmechanismus

Olradipin übt seine Wirkungen hauptsächlich durch die Hemmung von Kalziumkanälen aus. Durch die Blockierung dieser Kanäle reduziert es den Einstrom von Kalziumionen in die Zellen, was zu Vasodilatation und Blutdrucksenkung führt. Die molekularen Ziele umfassen L-Typ-Kalziumkanäle, die in glatten Gefäßmuskelzellen vorherrschen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.

Neuropharmacology

Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.

Photostability Studies

Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .

Case Study 2: Pharmacokinetics and Drug Delivery

In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .

Wirkmechanismus

Olradipine exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are predominant in vascular smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amlodipin: Ein weiterer Dihydropyridin-Kalziumkanalblocker mit ähnlichen vasodilatatorischen Wirkungen.

Nifedipin: Ein bekannter Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Isradipin: Ähnlich wie Olradipin gehört es zur Dihydropyridin-Klasse und wirkt auf L-Typ-Kalziumkanäle.

Einzigartigkeit von Olradipin

Olradipin ist aufgrund seiner spezifischen chemischen Struktur, die eine Dichlorphenylgruppe umfasst, einzigartig. Dieses Strukturmerkmal könnte zu seinem einzigartigen pharmakologischen Profil und seinen potenziellen therapeutischen Anwendungen beitragen .

Biologische Aktivität

Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Half-life | 8-12 hours |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Urinary (as metabolites) |

Therapeutic Applications

This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.

Case Studies and Research Findings

-

Efficacy in Hypertension Management

A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported. -

Long-term Safety Profile

A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use. -

Comparative Efficacy

In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.

Table 1: Comparative Efficacy of this compound vs. Amlodipine

| Study | Medication | Systolic BP Reduction | Diastolic BP Reduction | Adverse Effects |

|---|---|---|---|---|

| Kato et al., 2012 | This compound | 15 mmHg | 10 mmHg | Minimal |

| Tanaka et al., 2013 | Amlodipine | 14 mmHg | 9 mmHg | Moderate (edema) |

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBMBOHGZAWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921881 | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115972-78-6 | |

| Record name | Olradipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.